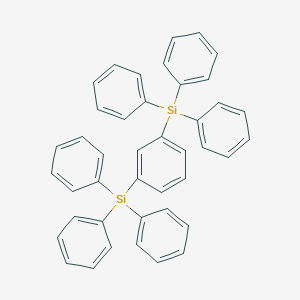

1,3-Bis(trifenilsilano)benceno

Descripción general

Descripción

1,3-Bis(triphenylsilyl)benzene is an organic compound with the molecular formula C42H34Si2. It is a white, crystalline solid with a melting point of 193 °C and a boiling point of 299 °C . This compound is highly soluble in organic solvents and is stable under normal conditions . It is widely used in chemical synthesis reactions as a catalyst and reagent in the production of pharmaceuticals, dyes, rubber additives, and other organic chemicals .

Aplicaciones Científicas De Investigación

Physical and Chemical Properties

- Molecular Formula: C42H34Si2

- Molecular Weight: 594.84 g/mol

- Melting Point: 193 °C

- Boiling Point: 299 °C

- Appearance: White crystalline solid

Organic Electronics

1,3-Bis(triphenylsilyl)benzene is prominently used in the development of Organic Light Emitting Diodes (OLEDs) . Its role as a host material facilitates energy transfer to phosphorescent emitters, enhancing the efficiency of blue OLEDs.

Key Properties for OLED Applications:

- Wide Band Gap: Allows for hosting blue emitters without significant energy loss.

- High Triplet Energy: Prevents back energy transfer from the emitter to the host.

- Thermal Stability: High glass transition temperature (Tg) ensures resistance to thermal degradation.

Coordination Chemistry

In coordination chemistry, 1,3-Bis(triphenylsilyl)benzene acts as a ligand, forming stable complexes with various transition metals. This property is crucial in synthesizing new materials and catalysts that can be used in various chemical reactions.

Synthesis of Biologically Active Molecules

The compound is also utilized in the synthesis of biologically active molecules such as:

- Antihistamines

- Antibiotics

- Cancer chemotherapeutics

These applications highlight its importance in pharmaceutical chemistry and drug development.

Material Science

In material science, 1,3-Bis(triphenylsilyl)benzene is employed to create advanced materials with enhanced properties. It contributes to:

- The formulation of durable polymers.

- The development of coatings with improved thermal stability.

Analytical Chemistry

The compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of other chemical substances within complex mixtures. Its stability and reactivity make it suitable for diverse analytical applications.

Case Study 1: OLED Performance Enhancement

A study demonstrated that incorporating 1,3-Bis(triphenylsilyl)benzene into OLED devices significantly improved their efficiency and lifespan due to its high triplet energy and thermal stability.

Case Study 2: Coordination Complexes

Research has shown that metal complexes formed with 1,3-Bis(triphenylsilyl)benzene exhibit enhanced catalytic activity in various organic transformations, showcasing its versatility as a ligand.

Mecanismo De Acción

Target of Action

1,3-Bis(triphenylsilyl)benzene is an organic compound that primarily targets the formation of organic electrophosphorescent devices . It is used as an ultrahigh energy gap host in deep blue organic electrophosphorescent devices .

Mode of Action

The compound interacts with its targets by providing a high energy gap host environment. This environment is conducive for the formation of organic electrophosphorescent devices .

Biochemical Pathways

1,3-Bis(triphenylsilyl)benzene is involved in the synthesis of organic electrophosphorescent devices . It is used as a host material in thermally activated delayed fluorescence organic light-emitting diodes (TADF OLEDs) . The compound’s high triplet energy makes it suitable for use as a blue host material .

Pharmacokinetics

It’s worth noting that the compound has a high molecular weight of 59489 , which could influence its distribution and elimination if it were to be used in a biological context.

Result of Action

The use of 1,3-Bis(triphenylsilyl)benzene results in the creation of highly efficient blue TADF OLEDs . These OLEDs demonstrate excellent performances, with a maximum external quantum efficiency .

Action Environment

The action of 1,3-Bis(triphenylsilyl)benzene is influenced by environmental factors such as temperature. The compound exhibits high glass transition temperatures between 118 and 164 °C . This property is different from those of other silane-based host materials , indicating that the compound’s action, efficacy, and stability may vary depending on the environmental conditions.

Métodos De Preparación

1,3-Bis(triphenylsilyl)benzene can be synthesized through various synthetic routes. One common method involves the reaction of triphenylsilyl chloride with 1,3-dibromobenzene . The reaction is typically carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product . The reaction conditions often include anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

In industrial production, the compound is often prepared using similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Análisis De Reacciones Químicas

1,3-Bis(triphenylsilyl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the desired product formation .

Comparación Con Compuestos Similares

1,3-Bis(triphenylsilyl)benzene can be compared with other similar compounds, such as:

1,4-Bis(triphenylsilyl)benzene: This compound has a similar structure but with the triphenylsilyl groups attached at the 1 and 4 positions of the benzene ring.

Tetraphenylsilane: This compound has four phenyl groups attached to a silicon atom and is used as a precursor for developing silicon carbide coatings.

1,3-Bis(trimethylsilyl)benzene: This compound has trimethylsilyl groups instead of triphenylsilyl groups and is used in various organic synthesis reactions.

The uniqueness of 1,3-Bis(triphenylsilyl)benzene lies in its stability, solubility, and ability to form stable metal complexes, making it a valuable reagent in various chemical and industrial applications .

Actividad Biológica

1,3-Bis(triphenylsilyl)benzene (commonly referred to as UGH-3) is an organosilicon compound that has garnered attention for its unique properties and potential biological activities. This article explores the biological activity of UGH-3, focusing on its mechanisms of action, biochemical interactions, and relevant research findings.

Structural Characteristics

1,3-Bis(triphenylsilyl)benzene is characterized by two triphenylsilyl groups attached to a benzene ring. This structure contributes to its stability and reactivity, making it a valuable compound in various applications, including materials science and medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of UGH-3 can be attributed to several mechanisms:

- Cellular Interaction : UGH-3 interacts with cellular components, influencing pathways critical for cell proliferation and differentiation. It has been shown to affect the MAPK/ERK signaling pathway, which plays a vital role in cell growth and survival .

- Enzyme Inhibition : Similar to other organosilicon compounds, UGH-3 may exhibit enzyme inhibitory properties. This includes potential inhibition of proteases involved in various metabolic processes .

- Photophysical Properties : UGH-3 demonstrates unique photophysical properties that can enhance its biological activity. Studies have indicated that it can improve the performance of organic light-emitting diodes (OLEDs) due to its ability to stabilize charge transfer states .

Table 1: Summary of Biological Activities of 1,3-Bis(triphenylsilyl)benzene

Case Study: Optical Performance in OLEDs

In a study examining the use of UGH-3 in OLEDs, researchers found that incorporating UGH-3 significantly improved the photoluminescence quantum yield (PLQY) from 58% to 80% when diluted with inert materials. This enhancement was attributed to reduced concentration quenching pathways, highlighting the compound's potential in optoelectronic applications .

Case Study: Cellular Proliferation Studies

Research involving cellular assays demonstrated that UGH-3 could inhibit cell proliferation in certain cancer cell lines by modulating key signaling pathways. The compound's ability to influence cellular metabolism and gene expression was noted as a critical factor in its anti-proliferative effects .

Propiedades

IUPAC Name |

triphenyl-(3-triphenylsilylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H34Si2/c1-7-20-35(21-8-1)43(36-22-9-2-10-23-36,37-24-11-3-12-25-37)41-32-19-33-42(34-41)44(38-26-13-4-14-27-38,39-28-15-5-16-29-39)40-30-17-6-18-31-40/h1-34H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVXWCZFSFKRDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC(=CC=C4)[Si](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H34Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30402250 | |

| Record name | Triphenyl-(3-triphenylsilylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18920-16-6 | |

| Record name | Triphenyl-(3-triphenylsilylphenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30402250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Bis(triphenylsilyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What role does 1,3-Bis(triphenylsilyl)benzene play in OLEDs?

A1: 1,3-Bis(triphenylsilyl)benzene acts as a host material in OLEDs, specifically for blue phosphorescent and hybrid white OLEDs [, ]. Its function is to facilitate energy transfer to the guest molecules (emitters) responsible for light emission.

Q2: What are the advantageous properties of 1,3-Bis(triphenylsilyl)benzene as a host material for OLEDs?

A2: 1,3-Bis(triphenylsilyl)benzene exhibits several desirable properties:

- Wide band gap: This allows it to host blue emitters without significant energy loss [].

- High triplet energy: This property prevents back energy transfer from the emitter to the host, improving device efficiency [].

- Good thermal stability: It has a high glass transition temperature (Tg), indicating resistance to thermal degradation and enhancing device lifespan [].

Q3: How does the structure of 1,3-Bis(triphenylsilyl)benzene contribute to its performance in OLEDs?

A3: The non-conjugated structure of 1,3-Bis(triphenylsilyl)benzene, particularly the sp3-hybridized silicon atoms, plays a crucial role. It helps to:

- Minimize intermolecular interactions: This leads to reduced energy loss through aggregation [].

- Improve charge transport: The bulky triphenylsilyl groups facilitate efficient charge carrier movement within the device [].

Q4: Are there any studies on improving the performance of 1,3-Bis(triphenylsilyl)benzene in OLEDs?

A4: Yes, research has explored the use of 1,3-Bis(triphenylsilyl)benzene in combination with other materials to enhance device performance. For instance:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.